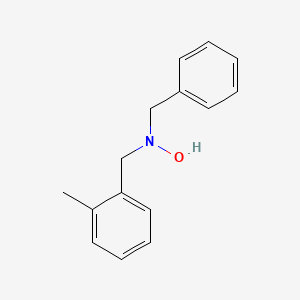
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine is an organic compound that features a benzyl group, a hydroxy group, and a 2-methylphenyl group attached to a methanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine typically involves the reaction of benzylamine with 2-methylbenzaldehyde in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
化学反応の分析
Types of Reactions
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form N-benzyl-1-(2-methylphenyl)methanamine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-benzyl-N-(2-methylphenyl)formamide.
Reduction: Formation of N-benzyl-1-(2-methylphenyl)methanamine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl and 2-methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Benzyl-1-(2-methylphenyl)methanamine: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-Benzyl-N-hydroxy-1-phenylmethanamine: Similar structure but without the methyl group on the phenyl ring, which can influence its chemical properties.
Uniqueness
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine is unique due to the presence of both a hydroxy group and a 2-methylphenyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
112997-84-9 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
N-benzyl-N-[(2-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C15H17NO/c1-13-7-5-6-10-15(13)12-16(17)11-14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3 |
InChIキー |
MHUQISZFYFTGSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN(CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


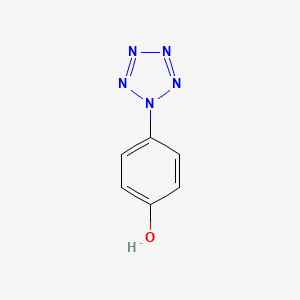
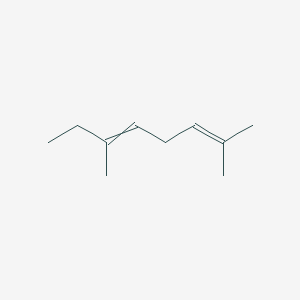
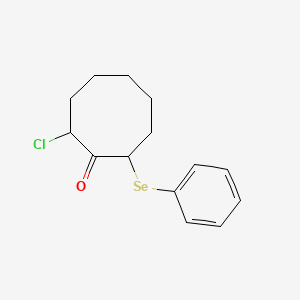


![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

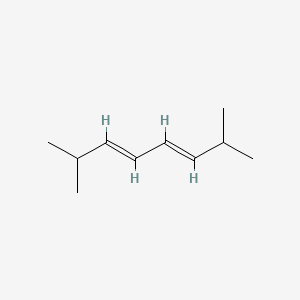
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

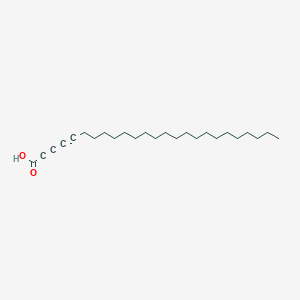
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
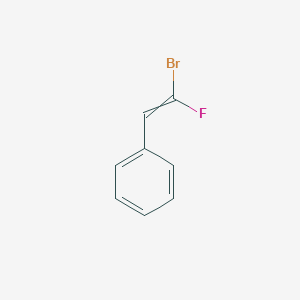
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
